molecular formula C6H11N3O B12556132 (2S)-2-(4-azidobutyl)oxirane CAS No. 184535-02-2

(2S)-2-(4-azidobutyl)oxirane

Cat. No.: B12556132
CAS No.: 184535-02-2
M. Wt: 141.17 g/mol
InChI Key: IXVLZKCYOVTJTI-LURJTMIESA-N
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Description

(2S)-2-(4-azidobutyl)oxirane is an organic compound that features an oxirane ring (epoxide) and an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-azidobutyl)oxirane typically involves the reaction of an appropriate precursor with an azido group. One common method is the reaction of an epoxide with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-azidobutyl)oxirane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.

    Copper Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions involving the azido group.

Scientific Research Applications

(2S)-2-(4-azidobutyl)oxirane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2S)-2-(4-azidobutyl)oxirane involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the azido group can participate in substitution and cycloaddition reactions. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-aminobutyl)oxirane: Similar structure but with an amino group instead of an azido group.

    (2S)-2-(4-hydroxybutyl)oxirane: Similar structure but with a hydroxyl group instead of an azido group.

Uniqueness

(2S)-2-(4-azidobutyl)oxirane is unique due to the presence of both an oxirane ring and an azido group. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis and applications. The azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medicinal research.

Properties

CAS No.

184535-02-2

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-2-(4-azidobutyl)oxirane

InChI

InChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1

InChI Key

IXVLZKCYOVTJTI-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](O1)CCCCN=[N+]=[N-]

Canonical SMILES

C1C(O1)CCCCN=[N+]=[N-]

Origin of Product

United States

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